4-[3-(Benzylideneamino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol
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Overview
Description
2-METHOXY-4-{3-[(E)-(PHENYLMETHYLIDENE)AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a methoxy group, a phenylmethylideneamino group, and an imidazo[1,2-a]pyridine moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-METHOXY-4-{3-[(E)-(PHENYLMETHYLIDENE)AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL typically involves the condensation of 2-aminopyridines with α-bromoketones under various reaction conditions. One common method is the solvent- and catalyst-free synthesis under microwave irradiation, which provides good to excellent yields . This method is environmentally friendly and efficient, making it suitable for industrial production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like TBHP (tert-Butyl hydroperoxide) in the presence of iodine.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly halogenation, where bromine or iodine can be introduced into the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its ability to modulate various biological pathways.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{3-[(E)-(PHENYLMETHYLIDENE)AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, leading to the modulation of cellular pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridines, such as 2-methylimidazo[1,2-a]pyridine and 3-bromoimidazo[1,2-a]pyridine These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activities and chemical properties
Properties
Molecular Formula |
C21H17N3O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-[3-[(E)-benzylideneamino]imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C21H17N3O2/c1-26-18-13-16(10-11-17(18)25)20-21(22-14-15-7-3-2-4-8-15)24-12-6-5-9-19(24)23-20/h2-14,25H,1H3/b22-14+ |
InChI Key |
JUJURNIXPKGFSS-HYARGMPZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC=CC=C4)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC=CC=C4)O |
Origin of Product |
United States |
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